

A Comparative Crystallographic Guide to Ethyl 4-amino-1H-pyrrole-2-carboxylate Analogs

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Compound of Interest

Compound Name: Ethyl 4-amino-1H-pyrrole-2-carboxylate

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This guide provides an in-depth comparative analysis of the X-ray crystal structures of analogs of **Ethyl 4-amino-1H-pyrrole-2-carboxylate**. Designed for researchers, medicinal chemists, and materials scientists, this document delves into the subtle yet significant structural variations among these heterocyclic compounds. Understanding these three-dimensional arrangements is paramount, as they directly influence the physicochemical properties, biological activity, and potential applications of these molecules in drug discovery and materials science.^{[1][2]}

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.^{[1][2][3]} The precise spatial orientation of substituents on the pyrrole ring, dictated by the crystal packing and intramolecular interactions, can significantly impact receptor binding and pharmacokinetic profiles. This guide will explore these structural nuances through the lens of single-crystal X-ray diffraction, offering insights into how modifications to the parent structure of **Ethyl 4-amino-1H-pyrrole-2-carboxylate** can modulate its solid-state architecture.

Comparative Structural Analysis of Pyrrole Analogs

While a publicly available crystal structure for the parent compound, **Ethyl 4-amino-1H-pyrrole-2-carboxylate**, is not readily available, analysis of closely related analogs provides invaluable insights into the conformational preferences and intermolecular interactions that likely govern its structure. Here, we compare the crystallographic data of two such analogs:

Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate and Ethyl 1-(2-hydroxyethyl)-4-((4-methoxyphenyl)amino)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate.[4][5]

Key Structural Features and Variations

The core pyrrole ring in these analogs exhibits near planarity, a common feature for this aromatic heterocycle. However, the substituents introduce significant conformational differences.

In Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, the fluorophenyl ring is substantially rotated out of the plane of the pyrrole ring, with a dihedral angle of $67.6(2)^{\circ}$. [4] This rotation minimizes steric hindrance between the two ring systems. The supramolecular structure is stabilized by $\text{N—H}\cdots\text{O}$ and $\text{C—H}\cdots\text{O}$ hydrogen bonds, as well as off-centric π – π stacking interactions. [4]

Conversely, in Ethyl 1-(2-hydroxyethyl)-4-((4-methoxyphenyl)amino)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, the dihedral angle between the pyrrolidine and phenyl rings is a more pronounced $85.77(7)^{\circ}$. [6] This near-perpendicular arrangement is influenced by the presence of an intramolecular $\text{N—H}\cdots\text{O}$ hydrogen bond, which forms an S(6) ring motif. [6] In the crystal lattice, molecules form inversion dimers through $\text{O—H}\cdots\text{O}$ hydrogen bonds. [6]

These variations in dihedral angles and hydrogen bonding networks highlight the profound impact of substituent choice on the overall molecular conformation and crystal packing. Such differences can have significant implications for properties like solubility and bioavailability.

Crystallographic Data Summary

Feature	Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate[4]	Ethyl 1-(2-hydroxyethyl)-4-((4-methoxyphenyl)amino)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate[5][6]
Chemical Formula	C ₁₂ H ₁₃ FN ₂ O ₃	C ₁₆ H ₂₀ N ₂ O ₅
Crystal System	Monoclinic	Triclinic
Space Group	P2 ₁ /n	P-1
Dihedral Angle (Pyrrole-Phenyl)	67.6 (2)°	85.77 (7)°
Key Intermolecular Interactions	N—H⋯O, C—H⋯O, π-π stacking	O—H⋯O, N—H⋯O (intramolecular)

Experimental Protocols: From Powder to Structure

The determination of a crystal structure is a meticulous process that begins with the growth of high-quality single crystals.[7] This is often the most challenging step in X-ray crystallography.[7]

Step 1: Single Crystal Growth

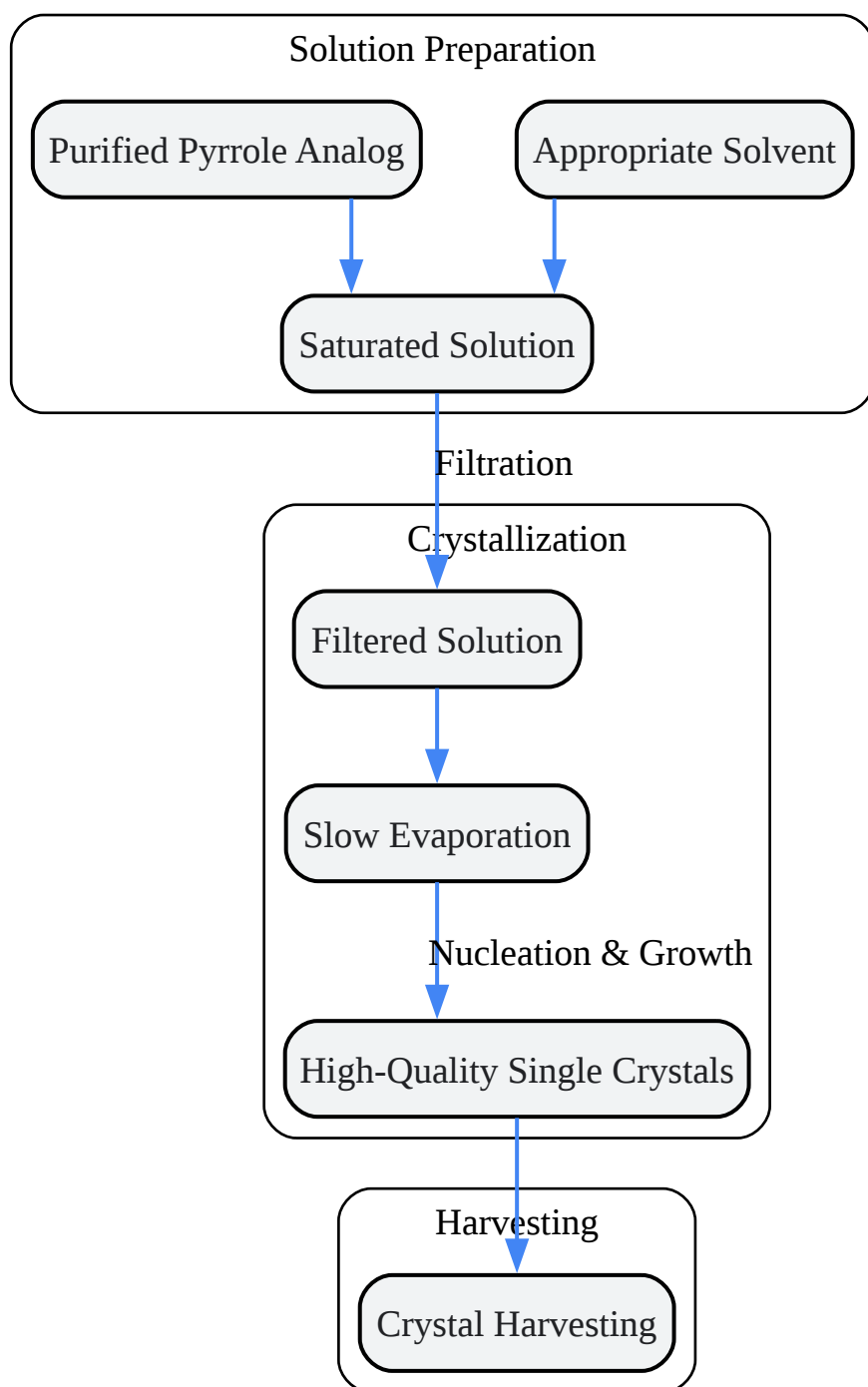
The quality of the crystal is paramount for a successful diffraction experiment.[8][9] The crystal should be a single, well-formed entity, free of cracks and other imperfections, typically with dimensions around 0.1-0.3 mm.[7][9]

Recommended Protocol: Slow Evaporation

- **Prepare a Saturated Solution:** Dissolve the purified pyrrole analog in a suitable solvent or solvent mixture until saturation is reached. Common solvents for such compounds include ethyl acetate, ethanol, or acetone.
- **Filtration:** Filter the solution through a syringe filter (0.22 μm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

- **Slow Evaporation:** Cover the vial with a cap that has been pierced with a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks.
- **Incubation:** Place the vial in a vibration-free environment at a constant temperature.
- **Harvesting:** Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop.

Logical Framework for Crystal Growth



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Caption: Workflow for growing single crystals via slow evaporation.

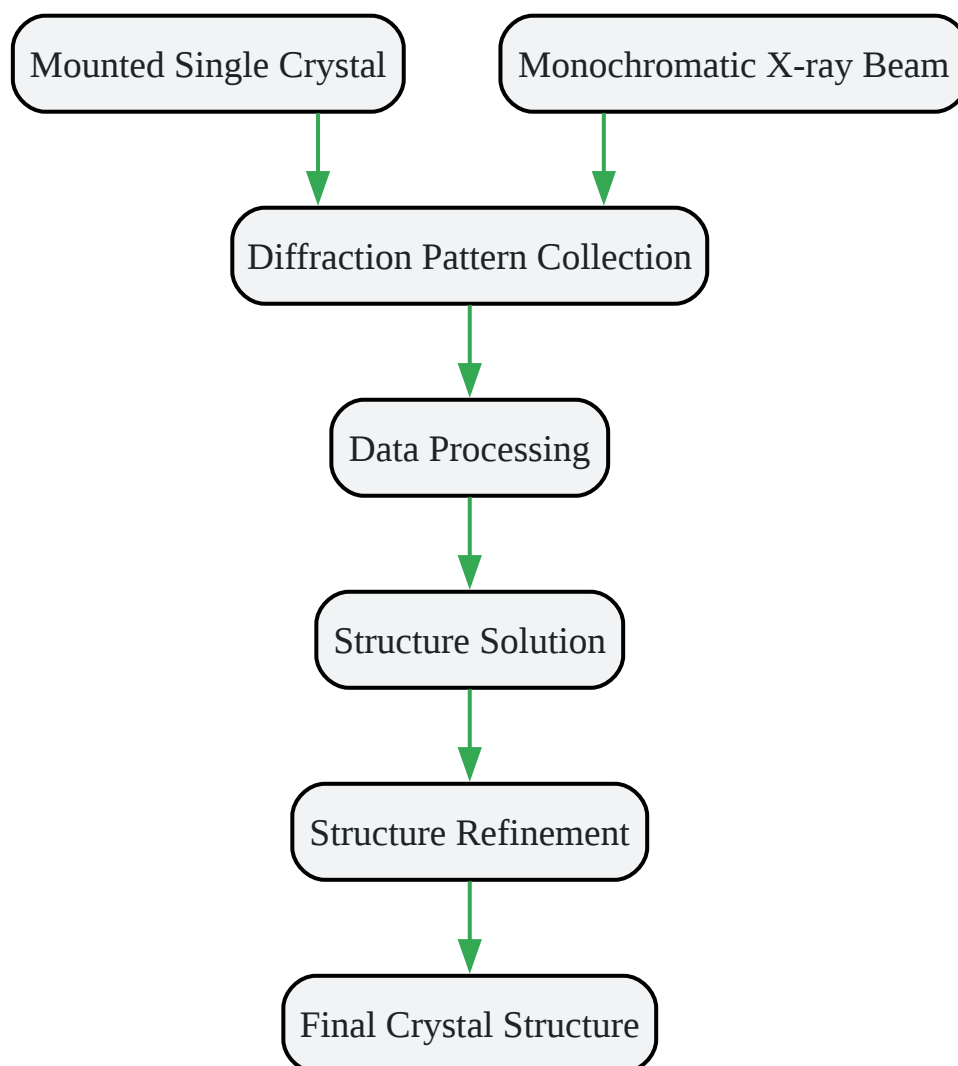
Step 2: Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.[\[10\]](#)

General Procedure:

- **Crystal Mounting:** The selected crystal is mounted on a glass fiber or a loop and placed on the goniometer head of the diffractometer.[\[10\]](#)
- **Data Collection:** The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam.[\[11\]](#) As the crystal is rotated, a series of diffraction patterns are collected by a detector.[\[7\]](#)[\[10\]](#)
- **Structure Solution and Refinement:** The collected diffraction data (intensities and positions of the spots) are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is subsequently refined against the experimental data to yield the final atomic coordinates, bond lengths, and bond angles.[\[11\]](#)

X-ray Crystallography Workflow



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Caption: The process of determining a crystal structure using X-ray diffraction.

Biological Context and Drug Design Implications

Pyrrole-2-carboxamides, closely related to the title compounds, have been designed as inhibitors of mycobacterial membrane protein Large 3 (MmpL3), a crucial target for developing new treatments for drug-resistant tuberculosis.[12] The crystal structure of MmpL3 in complex with inhibitors has been instrumental in guiding the structure-based design of new potent analogs.[12]

The structural insights gained from X-ray crystallography, such as the orientation of substituents and the hydrogen bonding patterns, are critical for understanding the structure-

activity relationships (SAR) of these compounds. For instance, the presence and accessibility of hydrogen bond donors and acceptors on the pyrrole analogs can be directly visualized, providing a rational basis for designing molecules with improved binding affinity and specificity for their biological targets.[12]

Conclusion

This guide has provided a comparative overview of the X-ray crystal structures of analogs of **Ethyl 4-amino-1H-pyrrole-2-carboxylate**. The detailed analysis of their three-dimensional structures, facilitated by single-crystal X-ray diffraction, reveals the significant influence of substituent modifications on molecular conformation and intermolecular interactions. The experimental protocols outlined herein provide a robust framework for researchers seeking to elucidate the structures of novel pyrrole derivatives. Ultimately, a thorough understanding of the solid-state structure of these compounds is indispensable for the rational design of new therapeutic agents and advanced materials.

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